10-Deacetyl-10,13-dimethyl Baccatin III
Description
Properties
Molecular Formula |
C₃₁H₄₀O₁₀ |
|---|---|
Molecular Weight |
572.64 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Investigations into Novel Reaction Mechanisms
The development of efficient and selective reactions for the modification of 10-deacetylbaccatin III is a continuous area of research. These investigations aim to improve reaction yields, reduce the number of synthetic steps, and explore novel catalytic systems.
A significant advancement in the selective acylation of the C10-hydroxyl group of 10-deacetylbaccatin III involves the use of Lewis acid catalysts. Traditional methods using acetic anhydride (B1165640) and pyridine (B92270) often result in a mixture of products or preferential acylation at the C7 position. researchgate.net However, researchers have discovered that certain Lewis acids can effectively catalyze the selective acetylation of the C10-hydroxyl group.
One notable study demonstrated the use of rare earth metal triflates, such as ytterbium trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), as highly efficient catalysts for this transformation. google.comgoogleapis.com The reaction proceeds smoothly with acetic anhydride in a suitable solvent like tetrahydrofuran (B95107) (THF) to afford baccatin (B15129273) III in high yield. googleapis.com This method offers a significant improvement over previous procedures by providing a single-step conversion with high selectivity.
| Catalyst | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Yb(OTf)₃ | THF | 2 | >95 | googleapis.com |
| Sc(OTf)₃ | CH₃CN | 4 | >95 | google.com |
| Cu(OTf)₂ | THF | 24 | 85 | google.com |
| Zn(OTf)₂ | THF | 24 | 70 | google.com |
This table showcases the efficacy of various Lewis acid catalysts in the selective C10-acetylation of 10-deacetylbaccatin III.
The proposed mechanism for this enhanced selectivity involves the coordination of the Lewis acid to the C7 and C10 hydroxyl groups, with subsequent preferential activation of the C10-hydroxyl for acylation. The strong electron-withdrawing nature of the triflate counterion is believed to play a crucial role in the catalytic activity. google.com
Biocatalysis has emerged as a powerful tool in the synthesis of complex molecules, offering high selectivity under mild reaction conditions. In the context of 10-deacetylbaccatin III, enzymatic reactions have been explored for the selective acetylation of the C10-hydroxyl group.
Researchers have identified and utilized a C-10 deacetylase from Nocardioides luteus for the reverse reaction: the acetylation of 10-deacetylbaccatin III to baccatin III. nih.gov This enzymatic process uses vinyl acetate (B1210297) as the acyl donor and can be performed at ambient temperature and neutral pH. nih.gov The enzyme exhibits remarkable specificity for the C10 position, thus avoiding the need for protecting groups at the C7 position. nih.gov
More recently, the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) has been a subject of intense study. nih.gov This enzyme is naturally involved in the biosynthesis of paclitaxel in yew species. nih.gov By cloning and expressing the gene for DBAT, researchers have developed whole-cell biotransformation systems for the conversion of 10-deacetylbaccatin III to baccatin III. google.com These biocatalytic methods represent a more environmentally friendly and sustainable approach to the synthesis of this key intermediate.
| Enzyme System | Substrate | Acyl Donor | Key Conditions | Product | Yield (%) | Reference |
| Immobilized C-10 deacetylase (N. luteus) | 10-Deacetylbaccatin III | Vinyl acetate | pH 7, ambient temp. | Baccatin III | 51 | nih.gov |
| Recombinant TcDBAT (whole-cell) | 10-Deacetylbaccatin III | Acetyl-CoA (endogenous) | pH 6.5, low temp. | Baccatin III | 66.40 mg/L | google.com |
| Crude extracts from Taxus baccata roots | 10-Deacetylbaccatin III | ¹⁴C-Acetyl-CoA | Cell-free system | Baccatin III | - | nih.gov |
This table summarizes key findings in the enzymatic acetylation of 10-deacetylbaccatin III, highlighting the different enzyme sources and reaction conditions.
These investigations into novel reaction mechanisms, encompassing both chemocatalysis and biocatalysis, continue to refine the synthetic routes to valuable baccatin derivatives. The development of more efficient and selective methodologies not only facilitates the production of paclitaxel and its analogues but also opens new avenues for the creation of novel taxane-based compounds with potentially improved therapeutic properties.
Biosynthesis and Biocatalytic Approaches
Enzymatic Transformations Involving Baccatin (B15129273) III Scaffolds
The baccatin III core structure presents multiple sites for enzymatic modification, offering a versatile platform for generating a diverse array of taxane (B156437) derivatives. Key to these transformations are enzymes that can selectively add or remove functional groups at specific positions, thereby altering the molecule's chemical properties and biological activity.
The functionalization of the C-10 and C-13 positions of the baccatin III scaffold is crucial for the synthesis of many potent taxanes. Research has identified and characterized several enzymes capable of catalyzing reactions at these sites.
The enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) plays a pivotal role in the biosynthesis of paclitaxel (B517696) by catalyzing the acetylation of the C-10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to form baccatin III. ub.edugoogle.com This reaction is a critical step in the semi-synthesis of paclitaxel from the more abundant precursor, 10-DAB. oup.com The enzyme utilizes acetyl-CoA as the acetyl donor and is specific to the 10-hydroxyl group of the taxane ring. google.comnih.gov
To enhance the efficiency of this crucial enzymatic step, mutagenesis studies have been conducted. In one such study, a three-dimensional structure of DBAT was generated, and its active site was identified through alanine (B10760859) scanning. nih.gov This led to the design of a double mutant, DBATG38R/F301V, which exhibited a catalytic efficiency approximately six times higher than the wild-type enzyme for the conversion of 10-deacetyltaxol (B21601) to paclitaxel. nih.gov Another study focused on improving the thermostability of DBAT expressed in E. coli. The mutant DBATS189V showed a 3.81-fold increase in bioconversion efficiency compared to the wild-type. nih.gov The overexpression of the DBAT gene in transgenic Taxus chinensis cells has also been explored to enhance taxane production. google.com
| Enzyme Variant | Substrate | Improvement in Catalytic Efficiency (kcat/Km) | Reference |
|---|---|---|---|
| DBATG38R/F301V | 10-deacetyltaxol | ~6-fold higher than wild-type | nih.gov |
| DBATS189V | 10-deacetylbaccatin III | 3.81-fold higher bioconversion | nih.gov |
Enzymatic deacylation at the C-10 and C-13 positions is a valuable strategy for increasing the availability of key taxane precursors from complex mixtures extracted from yew trees. A C-10 deacetylase from the soil microorganism Nocardioides luteus has been identified and shown to convert baccatin III back to 10-DAB. nih.govresearchgate.net Interestingly, this enzyme also exhibits the reverse activity, catalyzing the acetylation of 10-DAB to baccatin III in the presence of vinyl acetate (B1210297), with a reported yield of 51%. researchgate.net
Furthermore, a C-13 deacylase, an extracellular enzyme from Nocardioides albus, can specifically remove the C-13 side chain from various taxanes. The combined use of C-10 deacetylase and C-13 deacylase on extracts from different yew cultivars has been shown to significantly increase the amount of the key precursor 10-deacetylbaccatin III.
Modification of other positions on the taxane ring, such as C-4, is also of interest for generating novel analogues. Research has led to the isolation of bacterial strains, including Rhodococcus sp. and Stenotrophomonas maltophilia, capable of specifically deacetylating the C-4 position of 10-deacetylbaccatin III to produce 4,10-dideacetylbaccatin III in high yield. nih.gov
While direct enzymatic methylation of the 10-deacetylbaccatin III core at the C-10 and C-13 positions to produce 10-Deacetyl-10,13-dimethyl Baccatin III has not been extensively reported in the literature, the potential for such directed methylation exists. The field of biocatalysis has seen the development of engineered and natural methyltransferases for the regioselective N-methylation of various heterocyclic compounds. d-nb.inforesearchgate.net These enzymes, often used in enzymatic cascades, can achieve high regioselectivity and yield. d-nb.info The application of such methyltransferases, or the engineering of novel ones, could theoretically be directed towards the hydroxyl groups at the C-10 and C-13 positions of the baccatin III scaffold. This would represent a novel and environmentally friendly approach to synthesizing methylated taxane derivatives. However, this remains a prospective area requiring further research and development. The study of DNA methylation's role in regulating taxane biosynthesis suggests that methylation mechanisms are active within taxane-producing organisms, which could be harnessed for biocatalytic purposes. oup.comtdx.cat
Metabolic engineering of microorganisms offers a powerful platform for the production of taxanes and their precursors. By introducing and optimizing biosynthetic pathways in hosts like Escherichia coli and Saccharomyces cerevisiae, researchers aim to create sustainable and high-yielding production systems. nih.govnih.gov
A significant focus of metabolic engineering has been to increase the supply of the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov In yeast, this has been achieved by overexpressing genes of the mevalonate (B85504) (MVA) pathway and introducing heterologous GGPP synthases. nih.gov For instance, co-expression of a Taxus chinensis taxadiene synthase and a geranylgeranyl diphosphate synthase from Sulfolobus acidocaldarius in yeast, along with other modifications, resulted in a 40-fold increase in taxadiene production. nih.gov
The introduction of taxane-modifying enzymes into these engineered microbial hosts is the next logical step for producing specific taxane derivatives. For example, a microbial cell factory for producing baccatin III was constructed by introducing the DBAT gene into an E. coli chassis with an enhanced acetyl-CoA supply. nih.gov While the production of this compound has not been specifically reported, the co-expression of appropriate methyltransferases alongside the core taxane biosynthetic pathway in an engineered host is a theoretical possibility for achieving its de novo synthesis.
Exploration of Taxane-Modifying Enzymes Relevant to C-10 and C-13 Positions
Biotechnological Production and Fermentation Strategies
The large-scale production of taxanes via fermentation of plant cell cultures or engineered microorganisms requires careful optimization of various parameters to maximize yield and productivity. google.com
For Taxus cell suspension cultures, the use of elicitors such as methyl jasmonate, salicylic (B10762653) acid, and fungal extracts has been shown to significantly enhance the production of taxanes. ub.eduepo.org These elicitors are thought to trigger the plant's defense responses, leading to an upregulation of the taxane biosynthetic pathway. For example, the addition of various elicitors to Taxus cuspidata cell cultures induced the activity of DBAT and the concentration of cytochrome P450 monooxygenases, both of which are crucial for taxane biosynthesis. epo.org
| Elicitor | Concentration | Maximum DBAT Activity (U) | Reference |
|---|---|---|---|
| Methyl Jasmonate (MeJA) | 100 µmol/l | 5.47 | epo.org |
| Hydrogen Peroxide | 40 µl/l | 0.97 | epo.org |
| Salicylic Acid (SA) | 80 mg/l | 3.30 | epo.org |
| Fungal Elicitor (F3) | 0.4 g/l | 6.82 | epo.org |
In microbial fermentation, optimizing nutrient supply, such as carbon and nitrogen sources, and physical parameters like pH and temperature, is critical. nih.gov Statistical modeling and design of experiments are often employed to identify the optimal conditions for microbial growth and taxane production. nih.gov For the production of modified taxanes like this compound, fermentation strategies would need to be developed that not only support the production of the 10-deacetylbaccatin III precursor but also provide the necessary cofactors (e.g., S-adenosylmethionine for methylation) and optimal conditions for the activity of the introduced methyltransferases.
Microbial Conversion of Taxane Precursors to 10-Deacetyl Baccatin III
The production of 10-Deacetyl Baccatin III (10-DAB) through microbial and enzymatic conversion of more abundant taxane precursors is a key strategy to increase its availability for the semi-synthesis of pharmaceuticals. nih.gov Researchers have developed biocatalytic methods to convert complex mixtures of taxanes from various Taxus cultivars into the more useful 10-DAB. idexlab.com Depending on the specific cultivar and the enzymes used, these methods have demonstrated a 5.5- to 24-fold increase in the concentration of 10-DAB in treated extracts. idexlab.com
Furthermore, specific microbial strains have been identified that can perform highly specific transformations. For instance, the biotransformation of 7-epi-10-deacetylbaccatin III, a common by-product, to 10-DAB has been achieved with high yields using several microorganisms. researchgate.net Among seven studied microorganisms, conversion yields ranged from 20.0% to as high as 70.8%. researchgate.net Bacillus mycoides has been noted for its efficiency in this particular conversion. researchgate.net Another approach involves using enzymes from the soil microorganism Nocardioides luteus (SC 13912), which produces a C10-deacetylase. idexlab.com This enzyme can be used to produce 10-DAB from baccatin III, a process that is essentially the reverse of the typical semi-synthesis pathway. idexlab.com
Table 1: Microbial and Enzymatic Conversion of Precursors to 10-Deacetyl Baccatin III
| Precursor | Microorganism/Enzyme Source | Key Findings | Citation |
|---|---|---|---|
| Paclitaxel and other taxanes in extracts | Enzymes (C10-deacetylase and C13-deacylase) | Increased 10-DAB concentration by 5.5- to 24-fold. | idexlab.com |
| 7-epi-10-deacetylbaccatin III | Bacillus mycoides and other microorganisms | Conversion yields of up to 70.8% were achieved. | researchgate.net |
| Taxane Glycosides | Series of chemical treatments | Converts a mixture of co-isolated glycosides to 10-DAB. | nih.gov |
| Baccatin III | Nocardioides luteus (C10-deacetylase) | Enzymatic deacetylation to produce 10-DAB. | idexlab.com |
Development of Bioconversion Systems for Modified Baccatin Derivatives
The development of whole-cell and enzymatic bioconversion systems to produce modified baccatin derivatives, particularly baccatin III, from 10-DAB is a significant area of research. Baccatin III is the direct precursor to paclitaxel, and its efficient synthesis from the more readily available 10-DAB is crucial. frontiersin.orgmdpi.com The key reaction is the acetylation of the C-10 hydroxyl group of 10-DAB, a transformation catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). frontiersin.orgpnas.org
Recombinant microbial hosts, primarily Escherichia coli, have been engineered to express the DBAT gene from Taxus species. frontiersin.orgpnas.orgnih.gov These engineered E. coli strains serve as whole-cell biocatalysts that can convert exogenously supplied 10-DAB into baccatin III. frontiersin.orgnih.gov This process avoids complex chemical protection and deprotection steps often required in traditional semi-synthesis. pnas.orgnih.gov An enzymatic process was developed for converting 10-DAB to baccatin III without needing to protect the 7-hydroxyl group, achieving a 51% yield using an immobilized C-10 deacetylase from Nocardioides luteus and vinyl acetate as the acyl donor. idexlab.comnih.gov
Beyond baccatin III, bioconversion systems are being developed for other modified derivatives. For example, screening of microbial strains identified an enzyme in Nocardioides luteus SC 13912 capable of converting 7-deoxy-10-Deacetylbaccatin-III into 6-hydroxy-7-deoxy-10-Deacetylbaccatin-III with a 44% yield. idexlab.com Additionally, the enzyme MBP-BAPT has been shown to convert 10-deacetylbaccatin III into N-deacyldocetaxel, a precursor for another important pharmaceutical, docetaxel (B913). nih.gov The development of these biocatalytic systems, including multi-enzyme cascades, offers a promising platform for producing a variety of paclitaxel analogues with potentially new biological activities. nih.gov
Table 2: Bioconversion Systems for Producing Modified Baccatin Derivatives from 10-DAB
| Target Derivative | Biocatalyst System | Key Enzyme | Key Findings | Citation |
|---|---|---|---|---|
| Baccatin III | Recombinant E. coli (whole-cell) | 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | Successfully converted 10-DAB to baccatin III, with production enhanced by metabolic engineering. | frontiersin.orgnih.gov |
| Baccatin III | Immobilized Enzyme | C-10 deacetylase from Nocardioides luteus | Achieved a 51% reaction yield using vinyl acetate as an acyl donor. | idexlab.comnih.gov |
| 6-hydroxy-7-deoxy-10-Deacetylbaccatin-III | Nocardioides luteus SC 13912 | Hydroxylase | Converted 7-deoxy-10-Deacetylbaccatin-III with a maximum yield of 44%. | idexlab.com |
| N-deacyldocetaxel | Enzyme cascade | MBP-BAPT | Demonstrated the conversion of 10-DAB to a docetaxel precursor. | nih.gov |
Optimization of Fermentation Conditions for Enzymatic Activity
Maximizing the efficiency of microbial bioconversions requires careful optimization of fermentation conditions to enhance both cell growth and enzymatic activity. nih.gov For whole-cell systems using recombinant E. coli to produce baccatin III from 10-DAB, several parameters have been identified as critical. frontiersin.orgmdpi.com
Temperature plays a significant role in enzyme stability and activity. For the DBAT enzyme in an E. coli system, the relative conversion to baccatin III showed a bell-shaped curve between 18°C and 35°C, with maximal conversion observed at 22°C. frontiersin.orgnih.gov Above 35°C, product detection ceased, highlighting the thermal sensitivity of the plant-derived enzyme. frontiersin.orgnih.gov
pH of the culture medium also affects the biotransformation process. In one study, the highest conversion rate of 10-DAB (45.28%) and the highest yield of baccatin III (66.40 mg/L) were achieved under slightly acidic conditions at a pH of 6.5. mdpi.com
Nutrient and Substrate Supply is fundamental. The type of carbon source can impact the availability of necessary co-factors like acetyl-CoA, which provides the acetyl group for the conversion of 10-DAB to baccatin III. frontiersin.orgnih.gov Studies have shown that using glucose or glycerol (B35011) as a carbon source can act as an "activator" for the bioconversion, and optimizing their supply is crucial for improving yields. frontiersin.orgmdpi.comnih.gov In some systems, a semi-continuous fermentation process, where nutrients are periodically replenished, has been shown to greatly enhance productivity. nih.gov
Aeration and Agitation are key parameters in liquid fermentation, influencing both microbial growth and product synthesis. nih.gov The optimal agitation rate varies between microorganisms; for example, different fungal endophytes producing taxanes have optimal rates ranging from 120 to 150 rpm. nih.gov For the fermentation of Nocardioides luteus, cell growth peaks at 28 hours, while the desired C10-deacetylase enzyme activity begins around 26 hours and reaches its maximum at 38 hours, indicating a specific window for optimal production. idexlab.com
Table 3: Optimization of Fermentation Parameters for Bioconversion
| Parameter | Organism/System | Optimal Condition | Impact | Citation |
|---|---|---|---|---|
| Temperature | Recombinant E. coli expressing DBAT | 22°C | Maximal conversion of 10-DAB to baccatin III. Activity decreases sharply at higher temperatures. | frontiersin.orgnih.gov |
| pH | Recombinant E. coli expressing DBAT | 6.5 | Highest conversion rate (45.28%) and baccatin III yield (66.40 mg/L). | mdpi.com |
| Carbon Source | Recombinant E. coli expressing DBAT | Glucose / Glycerol | Acts as an "activator" by improving the supply of acetyl-CoA for the reaction. | frontiersin.orgmdpi.comnih.gov |
| Fermentation Time | Nocardioides luteus | 38 hours | Peak C10-deacetylase enzyme activity for production of 10-DAB. | idexlab.com |
| Agitation Rate | Fungal Endophytes | 120-150 rpm | Optimizes coordination of microbial growth and secondary metabolite synthesis. | nih.gov |
Advanced Analytical and Structural Characterization
Spectroscopic Analysis Techniques for Structural Elucidation
Specific 1D and 2D NMR spectral data for 10-Deacetyl-10,13-dimethyl Baccatin (B15129273) III, which would be essential for the complete assignment of proton (¹H) and carbon (¹³C) signals and for establishing through-bond and through-space correlations, are not available in published literature. Solid-state NMR data, which would provide insight into the compound's structure in the solid phase, is also unavailable.
Detailed mass spectrometry analysis, including high-resolution mass spectrometry for molecular weight confirmation and tandem MS/MS for fragmentation analysis of 10-Deacetyl-10,13-dimethyl Baccatin III, has not been publicly documented. This information is crucial for confirming the molecular formula and understanding the compound's fragmentation pathways.
The FT-IR spectrum for this compound, which would identify characteristic absorption bands for its functional groups (e.g., hydroxyl, carbonyl, ester), is not available in scientific databases.
Crystallographic Studies and Polymorphism
There are no published single-crystal X-ray diffraction studies for this compound. This technique would be required to determine its precise three-dimensional structure, absolute stereochemistry, and solid-state conformation.
Powder X-ray diffraction data, used to analyze the crystalline phases and polymorphism of this compound, is not found in the available literature.
Investigation of Solvate and Pseudopolymorphic Forms
The ability of active pharmaceutical ingredients to exist in different crystalline forms, known as polymorphism, and to incorporate solvent molecules into their crystal lattice, forming solvates (or pseudopolymorphs), is a critical area of pharmaceutical science. These different solid-state forms can have distinct physicochemical properties.
Research into 10-DAB III has successfully generated and characterized several new solvate forms. mdpi.combrieflands.com By employing slow evaporation techniques with various solvents, researchers have isolated distinct crystalline structures. Three notable solvates were formed with dimethyl sulfoxide (B87167) (DMSO), dimethyl acetamide (DMA), and dimethyl formamide (DMF). mdpi.combrieflands.com
Interestingly, crystallization from a DMSO solvent system can yield two concomitant forms: a previously known di-DMSO solvate and a new mono-DMSO solvate. mdpi.combrieflands.com Similarly, using a mixed solvent system of DMSO/DMA (1:1) also produced two concurrent forms: a new mono-DMA solvate and the known di-DMSO solvate. mdpi.combrieflands.com A distinct mono-DMF solvate was crystallized using DMF as the sole solvent. mdpi.combrieflands.com
The characterization of these forms requires a suite of advanced analytical techniques:
Single-Crystal X-Ray Diffraction (SXRD): This technique elucidates the precise three-dimensional arrangement of molecules in the crystal, revealing the interactions between the host (10-DAB III) and guest (solvent) molecules. In the case of the 10-DAB III solvates, SXRD confirmed that the solvent molecules are connected to the host via O-H∙∙∙O hydrogen bonds. mdpi.combrieflands.com
Powder X-Ray Diffraction (PXRD): Used to generate a unique fingerprint for each crystalline solid, allowing for the differentiation between various solvates and polymorphs.
Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the solvates. TGA measures weight loss upon heating, which corresponds to the loss of solvent molecules (desolvation). For instance, a notable difference in the desolvation onset temperatures for the di- and mono-DMSO solvates was observed, which correlated with the corresponding weight loss in TGA analysis. mdpi.combrieflands.com TGA data for the DMA and DMF solvates indicated a 1:1 stoichiometric molar ratio of 10-DAB III to the solvent molecule. brieflands.com
Spectroscopy: Techniques such as solid-state 13C Nuclear Magnetic Resonance (NMR), solution 1H NMR, and Fourier Transform Infrared (FT-IR) spectroscopy are employed to confirm the structure and bonding within the crystal lattice. mdpi.combrieflands.com
The formation of these solvates highlights the importance of solvent selection during the crystallization process of taxane (B156437) derivatives, as it directly influences the resulting solid-state form.
Table 1: Summary of Characterized 10-Deacetylbaccatin III Solvates
| Solvate Form | Crystallization Solvent(s) | Stoichiometry (Host:Guest) | Key Analytical Findings |
|---|---|---|---|
| mono-DMSO | DMSO | 1:1 | New form, concomitant with di-DMSO form. mdpi.combrieflands.com |
| di-DMSO | DMSO; DMSO/DMA (1:1) | 1:2 | Known form, different desolvation temperature from mono-DMSO form. mdpi.combrieflands.com |
| mono-DMA | DMSO/DMA (1:1) | 1:1 | New form, TGA confirmed ~1 mole of DMA per mole of 10-DAB III. brieflands.com |
| mono-DMF | DMF | 1:1 | New form, TGA confirmed ~1 mole of DMF per mole of 10-DAB III. brieflands.com |
Chromatographic Methodologies for Isolation and Purity Assessment
Chromatography is an indispensable tool for the analysis and purification of complex mixtures of natural products, including taxane derivatives. High-performance liquid chromatography (HPLC) is particularly vital for both analytical quantification and preparative isolation.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
Analytical HPLC is the gold standard for determining the purity and concentration of 10-Deacetylbaccatin III and its derivatives in various samples, such as extracts from yew tree needles or cell cultures. Reversed-phase HPLC (RP-HPLC) is the most common modality used for this purpose.
A typical RP-HPLC method for taxane analysis involves a C18 stationary phase, which is a nonpolar silica-based packing material. The separation is achieved by eluting the sample with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve optimal separation of multiple taxanes within a single run.
Key parameters for a successful HPLC analysis include:
Column: A C18 column is most frequently used.
Mobile Phase: A gradient of acetonitrile and water is common.
Detection: UV detection is standard, with a wavelength of 227 nm being highly effective for taxanes due to their chromophores.
Flow Rate: Analytical flow rates are typically in the range of 0.8-1.2 mL/min.
Temperature: Column temperature is often controlled (e.g., 30-40°C) to ensure reproducible retention times.
This methodology allows for the effective separation of 10-DAB III from other closely related taxoids, such as baccatin III, paclitaxel (B517696), and cephalomannine, enabling accurate quantification and purity assessment.
Table 2: Example of Analytical HPLC Parameters for Taxane Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrumentation | Agilent 1100 series or similar | nih.gov |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.comnih.gov |
| Mobile Phase | Acetonitrile/Water Gradient | mdpi.comnih.gov |
| Flow Rate | 0.8 - 1.2 mL/min | mdpi.comnih.gov |
| Column Temperature | 30 - 40 °C | mdpi.comnih.gov |
| Detection Wavelength | 227 nm | mdpi.comnih.govnih.gov |
| Injection Volume | 10 - 20 µL | mdpi.comnih.gov |
Preparative Chromatography for Isolation of Specific Derivatives
When the goal is to isolate a specific compound for further research or for use as a synthetic precursor, analytical HPLC methods are scaled up to preparative chromatography. Preparative HPLC aims to purify larger quantities of a target compound from a mixture, achieving high purity (often >95%).
The principles of separation remain the same as in analytical HPLC, but the instrumentation and parameters are adjusted for larger sample loads. This involves using columns with larger internal diameters (e.g., 20 mm or more) and higher flow rates (e.g., 10 mL/min or more). The injection volume is also significantly increased to process more material in each run.
The process often begins with a crude extract that is first subjected to preliminary purification steps, such as liquid-liquid extraction or solid-phase extraction (SPE), to remove bulk impurities. The resulting enriched fraction is then subjected to preparative HPLC for final purification. Fractions are collected as they elute from the column, and those containing the pure desired compound are combined. Studies have shown this approach to be highly effective for isolating 10-DAB III and other taxanes with purities exceeding 99%. nih.gov
Table 3: Comparison of Analytical and Preparative HPLC for Taxane Purification
| Parameter | Analytical HPLC | Preparative HPLC |
|---|---|---|
| Objective | Quantification and Purity Check | Isolation and Purification |
| Column I.D. | Typically 4.6 mm | ≥ 20 mm |
| Flow Rate | ~1 mL/min | ≥ 10 mL/min |
| Injection Volume | 10-20 µL | ≥ 0.5 mL (500 µL) |
| Sample Load | Micrograms (µg) | Milligrams (mg) to Grams (g) |
| Outcome | Chromatogram with peak data | Collected fractions of pure compound |
Based on a comprehensive search of available scientific literature and chemical databases, there is insufficient public information regarding the specific chemical compound “this compound” to generate a thorough and scientifically accurate article as requested.
A product listing for a related but different isomer, "10-Deacetyl-7,13-dimethyl baccatin III," was found, highlighting the existence of various methylated baccatin derivatives, but this does not provide the necessary data for the requested compound usbio.net. Other mentions of "dimethyl" in the context of baccatin derivatives were found to refer to solvent molecules in crystal structures (e.g., dimethyl sulfoxide) rather than methylation of the baccatin core itself nih.gov.
Due to the strict requirement to focus solely on "this compound" and the lack of available data, it is not possible to construct the detailed article as outlined in the user request without resorting to speculation or including information on incorrect compounds, which would violate the core instructions for accuracy and specificity.
Therefore, the requested article cannot be generated at this time. Further research would be required to determine if this compound is a novel, proprietary, or theoretical molecule not yet described in publicly accessible scientific literature.
Role As a Chemical Precursor and Intermediate in Complex Synthesis
Comparative Analysis with Other Taxane (B156437) Precursors and Derivatives
Distinctions from 10-Deacetyl Baccatin (B15129273) III and Baccatin III in Synthetic Utility
The synthetic utility of baccatin derivatives is intrinsically linked to the strategic protection and functionalization of their hydroxyl groups, primarily at the C-7, C-10, and C-13 positions. The choice of precursor between 10-Deacetylbaccatin III (10-DAB), Baccatin III, and modified analogues like 10-Deacetyl-10,13-dimethyl Baccatin III is dictated by the target molecule, be it paclitaxel (B517696), docetaxel (B913), or other novel taxane derivatives.
10-Deacetylbaccatin III is a key intermediate readily extracted from the needles of the yew tree (Taxus baccata), making it an abundant and renewable starting material for the semi-synthesis of paclitaxel and docetaxel. nih.govmdpi.comwikipedia.orgmedchemexpress.com Its primary utility lies in its availability and the presence of a free hydroxyl group at the C-10 position, which allows for the introduction of an acetyl group to form baccatin III. nih.govnih.gov The conversion of 10-DAB to baccatin III is a critical step in the synthesis of paclitaxel. researchgate.net
Baccatin III, which possesses an acetyl group at the C-10 position, is a more advanced precursor for paclitaxel synthesis. The presence of the C-10 acetyl group is a key structural feature of paclitaxel. However, for the synthesis of docetaxel, which has a hydroxyl group at C-10, 10-DAB is a more direct precursor. The semi-synthesis of docetaxel from 10-DAB involves the selective protection of the C-7 and C-10 hydroxyl groups, followed by esterification at C-13 and subsequent deprotection. google.com
The introduction of methyl groups at the C-10 and C-13 positions, creating this compound, significantly alters the synthetic landscape. Methylation serves as a protecting group strategy, rendering the hydroxyl groups at these positions unreactive to certain reagents. This can be advantageous in multi-step syntheses where selective reactions at other positions of the baccatin core are desired. For instance, the presence of a methyl ether at C-10 would prevent acetylation at this position, thereby directing the synthesis away from paclitaxel and potentially towards novel analogues. The reactivity of the C-13 hydroxyl group is crucial for the attachment of the side chain essential for the anticancer activity of taxanes. A methyl group at this position would block the direct attachment of the standard phenylisoserine (B1258129) side chain, necessitating alternative synthetic strategies or indicating its use in the synthesis of analogues with modified side chains.
The following table summarizes the key distinctions in the synthetic utility of these precursors:
| Precursor | Key Structural Feature | Primary Synthetic Application | Key Considerations in Synthesis |
| 10-Deacetylbaccatin III (10-DAB) | Free hydroxyl at C-10 | Precursor for Docetaxel and Baccatin III | Requires acetylation at C-10 for paclitaxel synthesis. Selective protection of C-7 and C-10 hydroxyls is crucial. google.com |
| Baccatin III | Acetyl group at C-10 | Precursor for Paclitaxel | The C-10 acetyl group is already in place for paclitaxel synthesis. |
| This compound | Methyl ethers at C-10 and C-13 | Precursor for novel taxane analogues | Methyl groups act as protecting groups, preventing direct synthesis of paclitaxel or docetaxel. Requires specific de-methylation steps if the hydroxyl groups are needed later in the synthesis. |
Advanced Research Applications and Future Directions
Development of Novel Synthetic Pathways for Taxane (B156437) Derivatives
10-Deacetylbaccatin III (10-DAB) serves as a crucial starting material for the semisynthesis of not only established anticancer drugs but also a new generation of taxane derivatives with potentially improved properties. nih.govcapes.gov.br Initially, the primary challenge was developing practical methods to convert 10-DAB, which is abundantly available from the renewable needles of yew trees, into paclitaxel (B517696) and docetaxel (B913). nih.govuscastresfootball.fr This solved a significant supply problem, as the parent compound, paclitaxel, was scarce. nih.gov
Current research focuses on creating novel analogues by performing structural modifications on the 10-DAB core. capes.gov.brresearchgate.net For instance, scientists have developed third-generation taxanes by introducing fluoromethoxy (OCHF₂) and trifluoromethoxy (OCF₃) groups at the C2-benzoate position of the 10-DAB framework. nih.gov These modifications have been shown to enhance potency, particularly against multidrug-resistant (MDR) cancer cells. nih.gov Other synthetic explorations involve rearrangement reactions under acidic or basic conditions to yield new precursors for taxol analogues. capes.gov.br One such strategy involves the treatment of 7-protected derivatives of 10-DAB with manganese dioxide (MnO₂), leading to A-nor-B-homotaxoids, which feature a rearranged molecular skeleton. researchgate.net These novel pathways provide access to a diverse library of taxoids, enabling extensive structure-activity relationship (SAR) studies to identify candidates with superior efficacy or novel mechanisms of action. researchgate.net
Exploration of Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis, which combines chemical steps with biological catalysis, offers a powerful and greener alternative to purely chemical methods for producing taxanes. A key focus of this field is the enzymatic acetylation of 10-DAB at the C-10 position to form baccatin (B15129273) III, a direct precursor to paclitaxel. nih.govmdpi.com The enzyme responsible for this specific transformation is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT). mdpi.comnih.gov
Researchers have successfully expressed the gene for DBAT from various Taxus species and even from endophytic fungi in microbial hosts like E. coli, enabling the production of recombinant enzymes for biotransformation. mdpi.comnih.goviisc.ac.in This allows for the conversion of 10-DAB to baccatin III in a controlled, cell-free system or through whole-cell catalysis, which can be more cost-effective as it avoids the need for adding expensive cofactors like acetyl-CoA. nih.govmdpi.com
To further enhance efficiency, scientists are using protein engineering to improve the catalytic fitness of DBAT. nih.gov By creating mutants of the enzyme, its efficiency has been significantly increased. nih.gov A particularly promising strategy is the development of "one-pot" reactions where multiple enzymes work in concert. For example, researchers have combined a mutant DBAT with a β-xylosidase. nih.gov This enzyme system can convert 7-β-xylosyl-10-deacetyltaxol, an abundant but often discarded taxane analogue, first into 10-deacetyltaxol (B21601) (by removing the xylosyl group) and then into taxol (by acetylation), providing an environmentally friendly route to produce valuable drugs from waste streams. nih.gov
| Enzyme System | Substrate | Product | Research Goal |
| 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) | 10-Deacetylbaccatin III (10-DAB) | Baccatin III | Key step in paclitaxel semisynthesis. nih.govmdpi.com |
| Mutant DBAT + β-xylosidase | 7-β-xylosyl-10-deacetyltaxol | Taxol | One-pot conversion of an abundant analogue to a final drug product. nih.gov |
| Nocardioides luteus C10-deacetylase | Taxanes with C-10 acetate (B1210297) group | 10-Deacetylbaccatin III | Increasing the yield of 10-DAB from mixed taxane extracts. idexlab.com |
| Recombinant LtDBAT from Lasiodiplodia theobromae | 10-Deacetylbaccatin III (10-DAB) | Baccatin III | Production of baccatin III using a fungal enzyme. iisc.ac.in |
Computational Chemistry and Molecular Modeling Studies
Prediction of Reaction Pathways and Product Stereochemistry
Computational chemistry provides invaluable insights into the complex world of taxane synthesis. Homology modeling, for instance, has been used to generate three-dimensional structures of enzymes like DBAT. nih.gov By modeling the enzyme's structure, researchers can identify the active site and predict how substrates like 10-DAB bind. nih.gov This knowledge is critical for designing mutations aimed at improving the enzyme's catalytic efficiency or altering its substrate specificity. nih.gov Molecular docking simulations further elucidate these interactions, helping to explain why certain reactions are favored and guiding the engineering of enzymes for novel synthetic applications. nih.govresearchgate.net Furthermore, in silico tools are used to perform ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis on newly designed taxane derivatives, allowing for early-stage prediction of their drug-likeness and potential toxicity before committing to costly and time-consuming synthesis. researchgate.net
Conformational Analysis and Intermolecular Interactions
The three-dimensional shape (conformation) of 10-DAB and its derivatives is crucial for their biological activity and chemical reactivity. X-ray crystallography is a key technique used to determine the precise molecular structure of these compounds. Studies have revealed that the conformation of the core taxane skeleton, particularly the cyclooctane (B165968) and cyclohexane (B81311) rings, can differ between 10-DAB and its close relatives like baccatin III and docetaxel.
A detailed analysis of a 10-deacetylbaccatin III solvate (a crystal form that includes solvent molecules) showed it forms a monoclinic crystal containing two hydrogen-bonded dimethyl sulfoxide (B87167) (DMSO) molecules for every molecule of 10-DAB. The crystal lattice is further stabilized by additional hydrogen bonds and dipole-dipole interactions. Such studies provide a fundamental understanding of the non-covalent forces that govern the molecular recognition and packing of these complex molecules, which is essential for designing new crystalline forms and for understanding interactions with biological targets.
Sustainability Aspects in Taxane Production
The production of taxane-based therapeutics has historically posed environmental challenges, primarily due to the scarcity of paclitaxel in the bark of the Pacific yew, which led to overharvesting. nih.gov The shift to using 10-DAB as a starting material was a major step towards sustainability, as it is extracted from the needles of various yew species, which are a renewable resource. nih.govresearchgate.net This practice allows for the harvesting of biomass without killing the trees. mdpi.com
Modern research continues to advance sustainability in taxane production. The development of chemoenzymatic and whole-cell biotransformation processes represents a significant move towards green chemistry. mdpi.comnih.gov These methods often occur in water under mild conditions, reducing the reliance on harsh chemical reagents and large volumes of organic solvents typical of multi-step chemical synthesis. mdpi.com
Q & A
Basic: What enzymatic pathways are critical for synthesizing 10-Deacetyl-10,13-dimethyl Baccatin III?
Methodological Answer:
The biosynthesis involves acetyltransferase enzymes like 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), which catalyzes the transfer of acetyl groups to specific positions. For example, DBAT converts 10-deacetylbaccatin III (10-DAB) to baccatin III by acetylating the C-10 hydroxyl group . To synthesize 10-Deacetyl-10,13-dimethyl derivatives, researchers typically employ regioselective methylation using methyltransferases or chemical reagents under controlled conditions. Key steps include:
- Enzyme Isolation : Purify DBAT from Taxus cell cultures or recombinant microbial systems.
- Reaction Optimization : Use acetyl-CoA as a co-substrate and monitor reaction kinetics via HPLC to confirm product formation .
- Structural Validation : NMR and mass spectrometry are essential to verify methylation at C-10 and C-13 positions .
Advanced: How do experimental variables influence cytotoxicity discrepancies in this compound across cancer cell lines?
Methodological Answer:
Cytotoxicity data (e.g., IC50 values) often vary due to cell line-specific factors and experimental design:
- Cell Line Sensitivity : For example, HeLa cells show higher sensitivity (IC50 = 4.30 µM) compared to A549 (IC50 = 7.81 µM) due to differences in drug uptake or apoptotic pathway activation .
- Assay Conditions : ROS induction and mitochondrial depolarization assays must standardize incubation times (e.g., 24–48 hours) and serum-free media to avoid confounding results .
- Data Normalization : Use internal controls (e.g., paclitaxel) to calibrate cytotoxicity measurements. Contradictions may arise from inconsistent cell cycle synchronization protocols (e.g., G2/M arrest studies) .
Table 1 : Cytotoxicity of Enzyme-Synthesized Baccatin III Derivatives
| Cell Line | IC50 (µM) | Key Mechanism Observed |
|---|---|---|
| HeLa | 4.30 | ROS generation, apoptosis |
| A549 | 7.81 | Mitochondrial depolarization |
| HepG2 | 6.20 | G2/M phase arrest |
Basic: What analytical techniques are recommended for structural elucidation of methylated baccatin derivatives?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies methylation sites (e.g., C-10 vs. C-13) and confirms stereochemistry. Key signals: C-10 methyl (~δ 1.2 ppm) and C-13 methyl (~δ 1.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Accurately determine molecular weight (e.g., C31H40O10 for 10-Deacetyl-7,13-dimethyl baccatin III) .
- X-ray Crystallography : Resolve crystal structures to validate spatial arrangements, particularly for novel derivatives .
Advanced: How does microtubule stabilization by this compound differ from paclitaxel?
Methodological Answer:
While both compounds stabilize microtubules, key differences include:
- Binding Affinity : Baccatin III derivatives lack the C-13 side chain of paclitaxel, reducing binding affinity to β-tubulin. This results in weaker stabilization but distinct polymer morphology (e.g., longer microtubules in vitro) .
- Thermodynamic Analysis : Isothermal titration calorimetry (ITC) reveals that baccatin III derivatives contribute ~-1 kcal/mol less free energy to microtubule assembly compared to paclitaxel .
- Functional Impact : Baccatin III derivatives induce G2/M arrest without significant cytotoxicity at low concentrations, suggesting a threshold effect for apoptosis induction .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
- Ventilation : Conduct experiments in fume hoods due to dust generation (P261, P271 precautions) .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (UN No. 3259) .
Advanced: How can researchers resolve low yields in enzymatic methylation of 10-DAB derivatives?
Methodological Answer:
Low yields often stem from enzyme specificity or substrate competition:
- Enzyme Engineering : Use directed evolution or rational design to enhance methyltransferase activity toward C-10/C-13 positions.
- Cofactor Supplementation : Add SAM (S-adenosyl methionine) to boost methylation efficiency .
- Byproduct Inhibition : Monitor reaction kinetics and remove inhibitory byproducts (e.g., CoA derivatives) via ion-exchange chromatography .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
Methodological Answer:
- Cancer Cell Lines : Use HeLa (cervical) and A549 (lung) for cytotoxicity assays (MTT/WST-1 protocols) .
- Microtubule Assembly Assays : Monitor turbidity at 350 nm to quantify polymerization rates in purified tubulin .
- Apoptosis Markers : Employ Annexin V-FITC/PI staining and caspase-3 activation assays .
Advanced: What computational tools predict the binding modes of methylated baccatin derivatives to tubulin?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with β-tubulin (PDB ID: 1JFF). Focus on the taxane-binding pocket near His229 and Asp26 .
- MD Simulations : Run GROMACS simulations to assess stability of ligand-tubulin complexes over 100-ns trajectories.
- QSAR Models : Corrogate substituent effects (e.g., methyl groups at C-10/C-13) with bioactivity data to design optimized derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
